molecular formula C18H19BrN2O3 B2977476 METHYL 2-{[(5-BROMO-2-ACETAMIDOPHENYL)(PHENYL)METHYL]AMINO}ACETATE CAS No. 119935-35-2

METHYL 2-{[(5-BROMO-2-ACETAMIDOPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B2977476
CAS No.: 119935-35-2
M. Wt: 391.265
InChI Key: JHLYIQCREMGRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[(5-BROMO-2-ACETAMIDOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a structurally complex organic compound featuring a brominated phenyl ring substituted with an acetamido group, a phenylmethylamino moiety, and a methyl ester. The bromine atom introduces steric and electronic effects that influence reactivity, while the acetamido group enhances hydrogen-bonding capabilities, which may improve target binding in drug candidates . The methyl ester group contributes to solubility and stability during synthetic processes. Structural analogs of this compound are frequently employed in medicinal chemistry for the development of therapeutics targeting enzymes or receptors.

Properties

IUPAC Name

methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12(22)21-16-9-8-14(19)10-15(16)18(20-11-17(23)24-2)13-6-4-3-5-7-13/h3-10,18,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLYIQCREMGRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an acetamidophenyl compound, followed by a series of reactions to introduce the phenyl and methylamino groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other aryl-substituted esters used in drug discovery. Below is a comparative analysis based on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
METHYL 2-{[(5-BROMO-2-ACETAMIDOPHENYL)(PHENYL)METHYL]AMINO}ACETATE C₁₉H₂₀BrN₃O₃ (inferred) ~418.29 (calculated) Bromo, acetamido, phenylmethylamino, methyl ester Intermediate in drug synthesis; potential protease/kinase inhibitor design
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C₁₀H₁₂BrFNO₂ 284.12 Bromo, amino, fluoro, ethyl ester Drug discovery; synthesis of fluorinated bioactive molecules
ETHYL 2-(2,4-DICHLORO-5-[(4-CHLOROBENZOYL)AMINO]PHENOXY)ACETATE C₁₇H₁₄Cl₃NO₄ 402.66 Dichloro, chlorobenzamido, phenoxy, ethyl ester Antimicrobial agent development; enzyme inhibition studies

Key Observations:

Substituent Effects: The bromo and chloro groups in these compounds modulate electronic properties and steric bulk, affecting binding to hydrophobic pockets in target proteins. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine . Methyl vs. Ethyl Esters: The smaller methyl ester in the target compound may improve metabolic stability compared to ethyl esters, which are more prone to hydrolysis .

Synthetic Utility: The ethyl ester analogs (e.g., ) are widely used in high-throughput synthesis due to their ease of functionalization. The methyl ester variant may require optimized reaction conditions for similar transformations.

Research Findings: Structural analogs like have demonstrated inhibitory activity against bacterial enzymes (e.g., dihydrofolate reductase), suggesting that the target compound could be explored for similar applications .

Methodological Considerations

Crystallographic tools such as SHELX and ORTEP-3 (referenced in ) are critical for elucidating the three-dimensional conformations of these compounds. For instance, SHELXL’s refinement capabilities enable precise determination of halogen positioning, which is vital for structure-activity relationship (SAR) studies. The WinGX suite further supports crystallographic data interpretation, aiding in comparative analyses of molecular geometries.

Biological Activity

Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a bromo-substituted phenyl ring, an acetamido group, and an aminoacetate moiety. Its molecular formula is C15H16BrN2O2, with a molecular weight of approximately 352.21 g/mol. The presence of the bromine atom is crucial as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit notable activity against various bacterial strains. For instance, compounds with similar structural motifs have shown effective inhibition against Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and B. mycoides, indicating strong antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity have been reported between 16.69 to 78.23 µM for C. albicans and higher for other strains .

Cytotoxicity and Anticancer Potential

Research into the anticancer properties of structurally similar compounds suggests potential applications in oncology. Studies using chick chorioallantoic membrane assays indicated that certain derivatives effectively inhibit angiogenesis and tumor growth . These findings warrant further investigation into the cytotoxic effects of this compound on various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with biological targets. Modifications on the phenyl rings can significantly alter antimicrobial efficacy and cytotoxicity profiles.

Table: Summary of Biological Activity Data

Activity TypeTarget OrganismsMIC Range (µM)Reference
AntibacterialE. coli, S. aureus, B. subtilis0.0048 - 0.0195
AntifungalC. albicans, Fusarium oxysporum16.69 - 78.23
AnticancerTumor growth inhibitionNot specified

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of bromo-substituted phenyl compounds against a panel of bacterial strains. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced activity against resistant strains, showcasing the importance of structural optimization.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary results indicated that some derivatives exhibited IC50 values below 10 µM, suggesting promising anticancer activity that warrants further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.